molecular formula C17H13N3O B11843801 N'-(Naphthalen-1-ylmethylene)picolinohydrazide CAS No. 305339-19-9

N'-(Naphthalen-1-ylmethylene)picolinohydrazide

Cat. No.: B11843801
CAS No.: 305339-19-9
M. Wt: 275.30 g/mol
InChI Key: JTTRSDMAXWJAPE-XDHOZWIPSA-N
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Description

N’-(Naphthalen-1-ylmethylene)picolinohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring and a picolinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-(Naphthalen-1-ylmethylene)picolinohydrazide can be synthesized through a condensation reaction between naphthalen-1-carbaldehyde and picolinohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)picolinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N’-(Naphthalen-1-ylmethylene)picolinohydraz

Properties

CAS No.

305339-19-9

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(16-10-3-4-11-18-16)20-19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b19-12+

InChI Key

JTTRSDMAXWJAPE-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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